molecular formula C22H28N2O4S B11338714 N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338714
M. Wt: 416.5 g/mol
InChI Key: YLALLLBWHVTYJX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and methoxybenzyl and methylbenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of Benzyl Groups: The methoxybenzyl and methylbenzyl groups are attached through nucleophilic substitution reactions, using corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17-4-3-5-19(14-17)16-29(26,27)24-12-10-20(11-13-24)22(25)23-15-18-6-8-21(28-2)9-7-18/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,23,25)

InChI Key

YLALLLBWHVTYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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